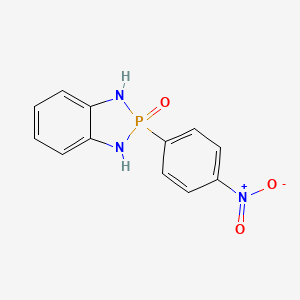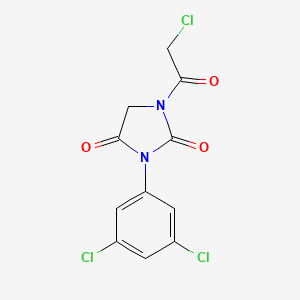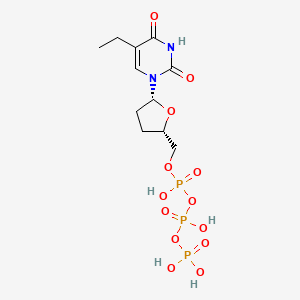
Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- is a modified nucleoside triphosphate. It is a derivative of uridine, a nucleoside that is a component of RNA. This compound is characterized by the presence of a triphosphate group attached to the 5’ position of the uridine molecule, with modifications at the 2’ and 3’ positions, making it a dideoxy compound. The ethyl group at the 5 position further distinguishes it from other uridine derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- typically involves multi-step organic synthesis. The starting material is usually uridine, which undergoes selective deoxygenation at the 2’ and 3’ positions. This is followed by the introduction of the ethyl group at the 5 position through alkylation reactions. The final step involves the phosphorylation of the 5’ hydroxyl group to form the triphosphate moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at other positions of the uridine molecule.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the phosphorylation of uridine derivatives. This method can be more efficient and environmentally friendly compared to traditional chemical synthesis. The use of bioreactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with different oxidation states.
Reduction: Reduction reactions can modify the triphosphate group or other functional groups in the molecule.
Substitution: Nucleophilic substitution reactions can replace the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield uridine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the 5 position.
Aplicaciones Científicas De Investigación
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleic acids.
Biology: The compound is used in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of diagnostic reagents and as a substrate in enzymatic assays.
Mecanismo De Acción
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- involves its incorporation into RNA molecules during transcription. The modified nucleotide can interfere with RNA synthesis and function, leading to the inhibition of viral replication or cancer cell growth. The compound can also act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Uridine 5’-triphosphate: A naturally occurring nucleotide involved in RNA synthesis.
2’,3’-Dideoxyuridine: A nucleoside analog used in antiviral therapies.
5-Ethyluridine: A modified nucleoside with an ethyl group at the 5 position.
Uniqueness
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-5-ethyl- is unique due to its combination of modifications at the 2’, 3’, and 5 positions. This unique structure allows it to interact with biological molecules in ways that other nucleotides cannot, making it a valuable tool in research and therapeutic applications.
Propiedades
Número CAS |
119388-80-6 |
|---|---|
Fórmula molecular |
C11H19N2O13P3 |
Peso molecular |
480.20 g/mol |
Nombre IUPAC |
[[(2S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O13P3/c1-2-7-5-13(11(15)12-10(7)14)9-4-3-8(24-9)6-23-28(19,20)26-29(21,22)25-27(16,17)18/h5,8-9H,2-4,6H2,1H3,(H,19,20)(H,21,22)(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
Clave InChI |
PRWYBBVCTUTNJR-DTWKUNHWSA-N |
SMILES isomérico |
CCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


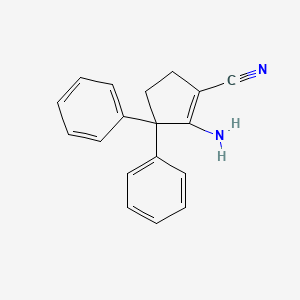
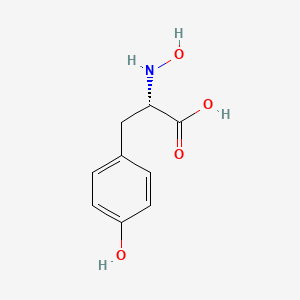
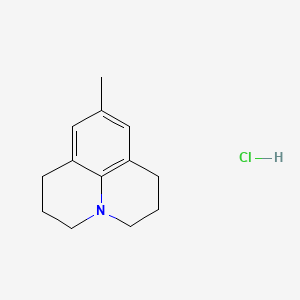
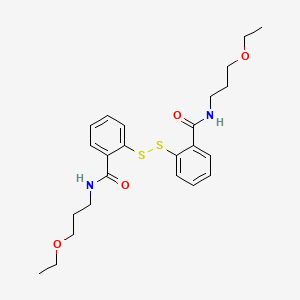
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

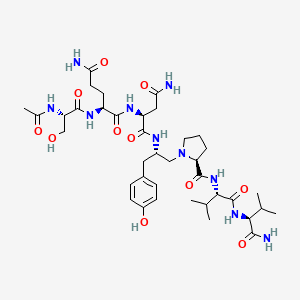
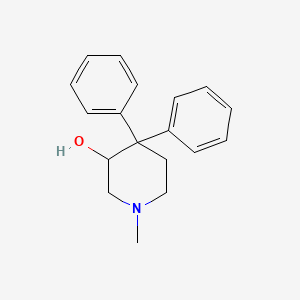

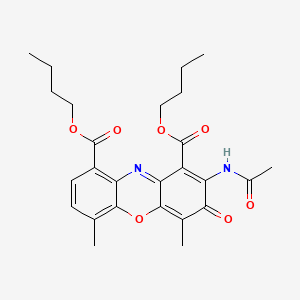
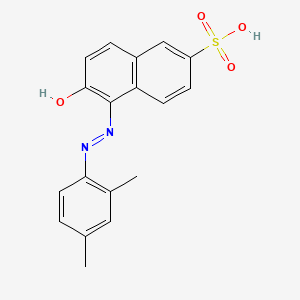
![[(2S,3R,4R,5S,6S)-6-[[(4aR,6R,7R,8R,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B15196295.png)
